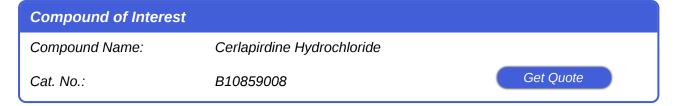


Structural formula and properties of Cerlapirdine Hydrochloride

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Cerlapirdine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the structural formula, properties, and experimental protocols related to **Cerlapirdine Hydrochloride** (SAM-531, PF-05212365), a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological landscape of cognitive enhancers. Cerlapirdine was under investigation for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia before its development was discontinued.

Chemical Structure and Properties

Cerlapirdine Hydrochloride is the hydrochloride salt of Cerlapirdine. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Properties of Cerlapirdine Hydrochloride



Property	Value	Source
Chemical Name	N,N-dimethyl-3-{[3- (naphthalen-1-ylsulfonyl)-1H- indazol-5-yl]oxy}propan-1- amine monohydrochloride	[1]
Molecular Formula	C22H23N3O3S · HCI	[1]
Molecular Weight	446.0 g/mol	[1]
CAS Number	925447-04-7	[1]
Predicted pKa (Strongest Acidic)	9.13	[2]
Predicted pKa (Strongest Basic)	7.83	[2]

Table 2: Physical Properties of Cerlapirdine Hydrochloride

Property	Value	Source
Predicted Water Solubility	0.00476 mg/mL	[2]
Predicted LogP	3.4	[2]

Pharmacological Properties

Cerlapirdine is a selective and potent full antagonist of the 5-HT6 receptor.[3] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with learning and memory. Blockade of this receptor is thought to modulate multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for cognitive function.[3]

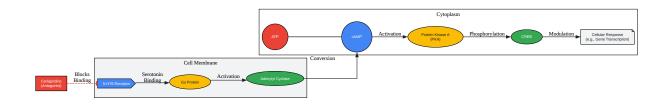
Table 3: Pharmacological Properties of Cerlapirdine



Property	Value	
Mechanism of Action	5-HT6 receptor antagonist	
Therapeutic Claim	Treatment of Alzheimer's disease	

Signaling Pathways

As a 5-HT6 receptor antagonist, Cerlapirdine blocks the downstream signaling cascades initiated by the binding of serotonin to the 5-HT6 receptor. The primary signaling pathway for the 5-HT6 receptor involves its coupling to Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[3]



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Figure 1: Simplified 5-HT6 Receptor Signaling Pathway and the inhibitory action of Cerlapirdine.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of 5-HT6 receptor antagonists like Cerlapirdine. Below are representative methodologies for key in vitro assays.



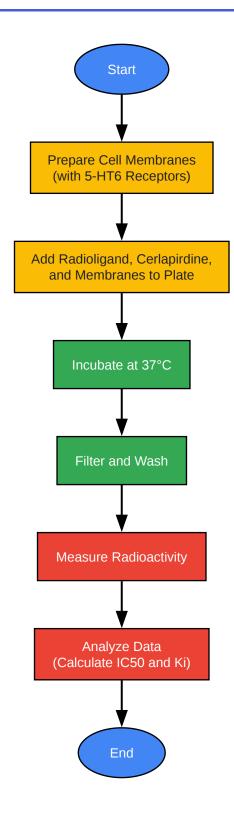
Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the 5-HT6 receptor.

Methodology:

- Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor.
- Assay Buffer: Utilize a binding buffer, for example, 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA at pH 7.4.
- Incubation: In a 96-well plate, incubate the cell membranes (e.g., 25 µg protein/well) with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD at a final concentration of 1-2 nM) and various concentrations of **Cerlapirdine Hydrochloride**.
- Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 5 μM methiothepin).
- Incubation Conditions: Incubate the plates at 37°C for 60 minutes.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
- Washing: Wash the filters with ice-cold buffer.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate the Ki value from the IC50 value determined from the competition binding curve.





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Figure 2: General workflow for a radioligand binding assay.

cAMP Accumulation Assay





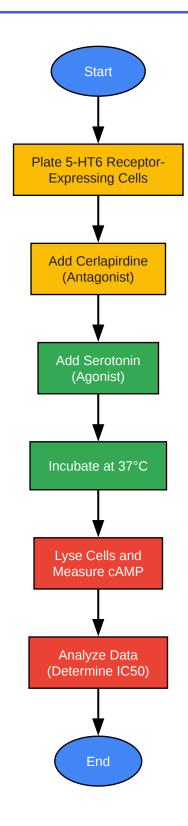


This functional assay measures the ability of an antagonist to block the agonist-induced production of cAMP.

Methodology:

- Cell Culture: Culture cells stably expressing the 5-HT6 receptor in a suitable medium.
- Cell Plating: Seed the cells into a 96-well or 384-well plate.
- Compound Addition: Pre-incubate the cells with varying concentrations of Cerlapirdine Hydrochloride.
- Agonist Stimulation: Add a known 5-HT6 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
- Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Data Analysis: Plot the cAMP levels against the concentration of Cerlapirdine
 Hydrochloride to determine the IC50 value.





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Figure 3: General workflow for a cAMP accumulation assay.



Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the analysis of **Cerlapirdine Hydrochloride** in bulk and pharmaceutical dosage forms. A general method is outlined below and should be optimized for specific instrumentation.

Methodology:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of Cerlapirdine, or Mass Spectrometry (MS) for identification of degradants.
- Column Temperature: 30°C.
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve Cerlapirdine Hydrochloride in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration.

Preclinical Pharmacokinetics

Preclinical studies revealed species differences in the brain penetration of Cerlapirdine.

Table 4: In Vivo Pharmacokinetics of Cerlapirdine

Parameter	Value	Species
Brain/Plasma Unbound Ratio	Data not publicly available	Rat, Non-human primate
Receptor Occupancy	Target engagement confirmed by PET	Non-human primate



Synthesis

A detailed, step-by-step synthesis protocol for **Cerlapirdine Hydrochloride** is not publicly available. However, the synthesis of structurally related N,N-dimethyl-3-(aryloxy)propan-1-amines and N-arylsulfonyl-indazoles has been described in the chemical literature and patents. The synthesis would likely involve the coupling of a 3-(naphthalen-1-ylsulfonyl)-1H-indazol-5-ol intermediate with a 3-(dimethylamino)propyl halide or a related electrophile.

Conclusion

Cerlapirdine Hydrochloride is a well-characterized 5-HT6 receptor antagonist that showed promise in preclinical models of cognition. Despite its discontinuation in clinical development, the information gathered on its properties and the methodologies for its evaluation remain valuable for the scientific community. This technical guide provides a foundational resource for researchers investigating the role of the 5-HT6 receptor in neurological disorders and for those involved in the development of novel cognitive enhancers.

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